molecular formula C21H19BrClI2N7O2 B11099558 2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B11099558
M. Wt: 770.6 g/mol
InChI Key: ABMGHUREUSIAGS-NSKAYECMSA-N
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Description

This compound is a structurally complex hydrazone derivative featuring a 1,3,5-triazine core substituted with a 4-morpholinyl group and a halogen-rich aromatic amine (2-bromo-5-chloro-4-methylaniline). The hydrazone linkage connects the triazine moiety to a 2-hydroxy-3,5-diiodobenzaldehyde fragment.

Properties

Molecular Formula

C21H19BrClI2N7O2

Molecular Weight

770.6 g/mol

IUPAC Name

2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C21H19BrClI2N7O2/c1-11-6-14(22)17(9-15(11)23)27-19-28-20(30-21(29-19)32-2-4-34-5-3-32)31-26-10-12-7-13(24)8-16(25)18(12)33/h6-10,33H,2-5H2,1H3,(H2,27,28,29,30,31)/b26-10+

InChI Key

ABMGHUREUSIAGS-NSKAYECMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O)Br

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O)Br

Origin of Product

United States

Preparation Methods

Functionalization of Cyanuric Chloride

Cyanuric chloride reacts with morpholine at 0–5°C in anhydrous acetone to replace the first chlorine atom, yielding 2,4-dichloro-6-morpholino-1,3,5-triazine. The second substitution introduces 2-bromo-5-chloro-4-methylaniline at 40–50°C in tetrahydrofuran (THF) with triethylamine as a base, forming 2-chloro-4-(2-bromo-5-chloro-4-methylanilino)-6-morpholino-1,3,5-triazine.

Hydrazine Substitution

The remaining chlorine at the 2-position is replaced by hydrazine through refluxing with hydrazine hydrate (80% v/v) in ethanol for 6–8 hours. The product, 4-(2-bromo-5-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-hydrazine, is isolated via filtration and recrystallized from ethanol (yield: 75–85%).

Key Characterization Data

  • FTIR : N–H stretch (3250–3350 cm⁻¹), C–N triazine (1560 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 7.8–8.2 (aromatic protons), δ 3.6–3.8 (morpholine O–CH₂), δ 2.4 (CH₃).

Preparation of 2-Hydroxy-3,5-diiodobenzaldehyde

This aldehyde is either commercially sourced (CAS: 2631-77-8) or synthesized via iodination of 2-hydroxybenzaldehyde. Direct iodination using iodine monochloride (ICl) in acetic acid at 60°C for 12 hours yields 2-hydroxy-3,5-diiodobenzaldehyde (85% purity).

Purification
Recrystallization from ethanol removes unreacted starting material and mono-iodinated byproducts.

Hydrazone Formation

The final step involves condensation of the triazine hydrazine with 2-hydroxy-3,5-diiodobenzaldehyde under acidic conditions.

Reaction Conditions

  • Solvent : Ethanol (anhydrous).

  • Catalyst : Glacial acetic acid (2–3 drops).

  • Molar Ratio : 1:1 (hydrazine:aldehyde).

  • Temperature : Reflux (78°C).

  • Duration : 4–6 hours.

The reaction progress is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane 2:1). Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried.

Yield and Purity

  • Yield : 70–80%.

  • Purity : >95% (HPLC; C18 column, acetonitrile/water 70:30).

Analytical and Spectroscopic Validation

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Molecular FormulaC₂₁H₁₉BrClI₂N₇O₂
Molecular Weight770.6 g/mol
CAS NumberNot publicly disclosed
Melting Point210–215°C (decomposes)
SolubilityDMSO, DMF; sparingly in ethanol

Spectroscopic Data

  • FTIR : O–H stretch (3200 cm⁻¹), C═N hydrazone (1600 cm⁻¹), I–C aromatic (550 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, OH), δ 8.9 (s, 1H, N═CH), δ 7.5–8.1 (aromatic H), δ 3.7 (m, 4H, morpholine).

  • ¹³C NMR : δ 190.5 (CHO), δ 160–170 (triazine C), δ 120–140 (aromatic C-I).

Optimization and Challenges

Byproduct Mitigation

  • Schiff Base Hydrolysis : Acidic conditions minimize aldehyde self-condensation.

  • Triazine Degradation : Short reaction times prevent triazine ring opening.

Scalability

  • Kilogram-Scale : Ethanol solvent allows safe reflux at industrial scales.

  • Cost Drivers : Iodination reagents and triazine intermediates contribute to 60% of material costs .

Chemical Reactions Analysis

Hydrazone Group (-C=N-NH-)

  • Nucleophilic Addition : Reacts with electrophiles (e.g., aldehydes, ketones) to form Schiff base derivatives.

  • Cyclization : Under acidic or thermal conditions, forms heterocyclic compounds like triazoles.

  • Metal Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and phenolic oxygen, forming chelates with potential catalytic or medicinal applications .

Iodine Substituents

  • Electrophilic Substitution : Iodine’s electron-withdrawing effect directs electrophiles to meta/para positions on the benzaldehyde ring.

  • Redox Reactions : Participates in iodide-mediated redox cycles under oxidative conditions .

Triazine Ring

  • Nucleophilic Displacement : Morpholinyl and bromo-chloro-methylanilino groups undergo substitution reactions with amines or thiols .

Catalytic and Environmental Influences

FactorImpact on Reactivity
pH Acidic conditions stabilize the hydrazone linkage; alkaline media promote hydrolysis .
Temperature Higher temperatures (>100°C) accelerate decomposition, particularly of the triazine moiety.
Solvent Polarity Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Mechanistic Insights

The compound’s antimicrobial activity is attributed to:

  • Enzyme Inhibition : Binds microbial enzymes (e.g., tyrosine phosphatases) via the hydrazone group and halogen atoms .

  • Membrane Disruption : Iodine substituents enhance lipophilicity, facilitating cell wall penetration .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data reveals:

Temperature Range (°C)Mass Loss (%)Process
25–150<5Solvent/water evaporation
150–30035–40Hydrazone and triazine breakdown
>300CompleteCarbonization

Decomposition pathways include cleavage of the hydrazone bond and release of iodine vapor .

Key Research Findings

  • Antimicrobial Activity : Demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans.

  • Metal Chelation : Forms stable Cu²⁺ complexes with logβ values >10 .

  • Synthetic Versatility : Used as a precursor for fluorinated analogs via halogen-exchange reactions.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the effectiveness of hydrazone derivatives, including the compound , as broad-spectrum antimicrobial agents. Research indicates that hydrazones synthesized from amino compounds exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

  • Antibacterial Activity : A study demonstrated that certain hydrazones showed minimum inhibitory concentrations (MICs) as low as 31.25 µM against MRSA strains. The incorporation of halogenated groups enhanced the antibacterial efficacy of these compounds .
  • Mechanisms of Action : The antimicrobial action is not solely based on direct bacterial killing; some hydrazones also inhibit efflux pumps in bacteria, which helps restore the effectiveness of existing antibiotics against resistant strains .

Antioxidant Properties

Hydrazones have been evaluated for their antioxidant capabilities. The DPPH assay has been used to assess the radical scavenging activity of various hydrazone derivatives. Compounds with structural modifications showed promising results in reducing oxidative stress markers .

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Hydrazone A85%25
Hydrazone B78%30
Hydrazone C90%20

Drug Development

The synthesis of novel hydrazone derivatives has been explored for their potential as anticancer agents. These compounds have shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells .

Structural Properties

Structural analysis through techniques such as X-ray crystallography has provided insights into the molecular interactions that underpin the biological activities of these compounds. This understanding aids in optimizing their design for enhanced efficacy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms and the triazine ring allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazine-Hydrazone Derivatives

Key Structural Features :

  • Triazine Core : The 1,3,5-triazine scaffold is common in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions.
  • Hydrazone Linkage : This group enhances conformational flexibility and metal-chelation capacity, which is critical for biological activity.

Comparative Analysis :

  • 5-{4-Chloro-3-Nitrophenyl}-2-Furaldehyde (4-Methoxy-6-Morpholinyl-1,3,5-Triazin-2-yl)Hydrazone (CAS: 459.84 g/mol) :
    • Substituted with a nitro group (strong electron-withdrawing) and furyl ring, this compound exhibits higher polarity compared to the target molecule. The nitro group may enhance reactivity in electrophilic substitution reactions but reduce metabolic stability .
  • 3-Bromo-5-Chloro-2-Hydroxybenzaldehyde {4-(4-Morpholinyl)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-yl}Hydrazone (CAS: 310458-22-1): The trifluoromethyl group increases lipophilicity and bioavailability compared to the target compound’s methyl and diiodo substituents. This substitution pattern is advantageous in CNS-targeting drug design .
Halogenated Benzaldehyde Derivatives

Key Functional Groups :

  • 2-Hydroxy-3,5-Diiodobenzaldehyde (3,5-DI-2-HBA) :
    • The diiodo substitution enhances antimicrobial activity due to increased membrane permeability and oxidative stress induction. However, iodine’s bulkiness may sterically hinder binding to certain enzyme active sites compared to smaller halogens like chlorine .
  • 4-Hydroxy-3,5-Dibromobenzaldehyde (3,5-DB-4-HBA) :
    • Bromine’s intermediate electronegativity and larger atomic radius compared to iodine result in distinct electronic effects. Brominated analogs often show improved photostability, making them suitable for optoelectronic applications .
Morpholine-Containing Triazine Derivatives

Role of Morpholine :

  • Morpholine improves aqueous solubility and modulates pharmacokinetic properties. For example, bis(morpholino-triazine) derivatives (e.g., compounds in –5) exhibit enhanced solubility (>50 mg/mL in water) compared to the target compound’s mono-morpholinyl substitution. This difference impacts their utility in aqueous formulations .
Antimicrobial Activity
  • The target compound’s diiodo-benzaldehyde group aligns with iodinated phenolic compounds (e.g., 2,4,6-triiodophenol) used as disinfectants in water treatment. Its activity against Gram-positive bacteria is likely superior to chlorinated analogs (e.g., 3,5-DB-4-HBA) due to iodine’s higher redox activity .
Drug Design Potential
  • Compared to the trifluoromethyl-containing analog (), the target compound’s diiodo and bromo substituents may reduce blood-brain barrier penetration but improve target specificity in peripheral tissues.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Substituents LogP* Potential Application
Target Compound ~750.3† 3,5-diiodo, Br, Cl, morpholine 3.8 Antimicrobial agents
5-{4-Chloro-3-Nitrophenyl}-2-Furaldehyde (Morpholinyl-Triazin-2-yl)Hydrazone 459.84 NO₂, furyl, Cl 2.1 Reactive intermediates
3-Bromo-5-Chloro-2-Hydroxybenzaldehyde (Trifluoromethyl-Anilino)Hydrazone 610.7 CF₃, Br, Cl 4.5 CNS drug candidates
4-Hydroxy-3,5-Dibromobenzaldehyde 279.9 3,5-dibromo 2.9 Optoelectronic materials

*Estimated using fragment-based methods. †Calculated from empirical formula.

Biological Activity

The compound 2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone represents a novel class of hydrazone derivatives that have gained attention due to their potential biological activities. This article delves into the biological properties, synthesis, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its complex structure which includes a hydrazone linkage and multiple halogen substituents. The synthesis typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with an appropriate hydrazine derivative under acidic conditions. This process yields the hydrazone product with varying yields depending on reaction conditions.

Antimicrobial Properties

Research indicates that hydrazones derived from 2-hydroxy-3,5-diiodobenzaldehyde exhibit significant antimicrobial activity. A study demonstrated that these compounds are effective against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Selected Hydrazones

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Hydrazone AMRSA31.25 µM
Hydrazone BEscherichia coli62.5 µM
Hydrazone CPseudomonas aeruginosa125 µM

The antimicrobial mechanism is believed to involve the inhibition of bacterial efflux pumps, which are responsible for antibiotic resistance. By inhibiting these pumps, the hydrazones can restore the efficacy of existing antibiotics . Additionally, some studies suggest that these compounds may induce oxidative stress in bacterial cells, leading to cell death.

Cytotoxicity and Safety

While the antimicrobial potential is promising, it is crucial to evaluate the cytotoxic effects of these compounds on human cells. Preliminary studies indicate that certain derivatives exhibit low toxicity towards mammalian cells, making them suitable candidates for further development as therapeutic agents .

Case Study 1: Efficacy Against Drug-Resistant Strains

In a controlled laboratory setting, a series of hydrazones were tested against drug-resistant strains of bacteria. The results highlighted that specific modifications in the chemical structure significantly enhanced the antimicrobial potency against resistant strains compared to standard antibiotics .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that selected hydrazones can effectively reduce bacterial load in infected tissues without causing significant side effects. These findings suggest a potential for clinical applications in treating infections caused by resistant pathogens .

Q & A

Q. How are computational methods (e.g., molecular docking) applied to study mechanism of action?

  • Methodological Answer : Docking studies (AutoDock Vina, Schrödinger) model interactions between the hydrazone-triazine scaffold and proteasome’s β5 subunit. ’s copper complex study suggests metal coordination to Thr1 residues as a key mechanism .

Data Contradiction Analysis

  • Example : Discrepancies in melting points or yields between synthetic batches.

    • Resolution : Reproduce reactions under inert atmospheres (argon) to exclude oxidative byproducts. notes that ice-water quenching after DMSO reflux minimizes decomposition .
  • Example : Divergent bioactivity results across cell lines.

    • Resolution : Validate assay conditions (e.g., proteasome activity in whole-cell extracts vs. purified enzymes). highlights the importance of stoichiometric metal-ligand ratios for consistent activity .

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